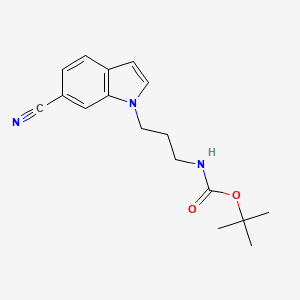

tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate

Description

tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate is a synthetic carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached via a propyl linker to a 6-cyanoindole moiety. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the cyano-substituted indole core may confer unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C17H21N3O2 |

|---|---|

Molecular Weight |

299.37 g/mol |

IUPAC Name |

tert-butyl N-[3-(6-cyanoindol-1-yl)propyl]carbamate |

InChI |

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-8-4-9-20-10-7-14-6-5-13(12-18)11-15(14)20/h5-7,10-11H,4,8-9H2,1-3H3,(H,19,21) |

InChI Key |

MFFDMDRETPHTNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Route

Step 1: Synthesis of 6-Cyano-1H-Indole Core

- The indole nucleus is commonly synthesized via the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine with suitable aldehydes or ketones.

- Introduction of the cyano group at the 6-position can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cyanation reactions using cyanating agents such as copper(I) cyanide or zinc cyanide under controlled conditions.

Step 2: Alkylation to Attach the Propyl Chain

- The indole nitrogen is alkylated with a 3-bromopropylamine or a protected propylamine derivative.

- Typical alkylation conditions include the use of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- This step yields the 3-(6-cyano-1H-indol-1-yl)propylamine intermediate.

Step 3: Protection with tert-Butyl Carbamate

- The primary amine is protected by reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

- The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to avoid side reactions.

- This step affords the final product tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Solvent | Notes |

|---|---|---|---|---|

| 1 | Indole synthesis & cyanation | Phenylhydrazine, aldehyde/ketone, acid catalyst; CuCN or Zn(CN)2 for cyanation | Acidic medium, DMF or DMSO | Control temperature to avoid side products |

| 2 | N-Alkylation | 3-Bromopropylamine or protected derivative, K2CO3 or NaH | DMF or acetonitrile | Anhydrous conditions preferred |

| 3 | Boc protection | tert-Butyl chloroformate, DIPEA | THF or DCM | Low temperature (0-5°C) recommended |

Mechanistic Insights

- The Fischer indole synthesis proceeds via hydrazone formation followed by acid-catalyzed rearrangement to the indole.

- Cyanation involves nucleophilic substitution or transition-metal catalysis to introduce the cyano group selectively at the 6-position.

- Alkylation of the indole nitrogen occurs via nucleophilic substitution on the alkyl halide.

- Boc protection proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc-Cl, forming the carbamate linkage.

Comparative Analysis with Related Compounds

| Feature | This compound | Related tert-Butyl Carbamate Derivatives |

|---|---|---|

| Substituent on Indole Ring | Cyano group at 6-position | Hydroxy, fluoro, methacrylamide, etc. |

| Linker Length | Propyl (3-carbon) | Ethyl or other alkyl chains |

| Protecting Group | tert-Butyl carbamate (Boc) | Same or variations |

| Biological Relevance | Potential kinase inhibitors, enzyme inhibitors | CNS targeting, polymer precursors |

| Synthetic Challenges | Optimizing cyanation and alkylation steps | Vary depending on substituents |

Research Findings and Notes

- The cyano group enhances the electronic properties of the indole ring, potentially increasing binding affinity to biological targets.

- The propyl linker provides conformational flexibility, which may influence molecular recognition in medicinal chemistry applications.

- Boc protection ensures amine stability during multi-step synthesis and facilitates purification.

- Stability considerations include potential hydrolysis of the carbamate under aqueous or acidic conditions.

- Biological activities associated with the indole-carbamate scaffold include anticancer, neuroprotective, and anti-inflammatory effects, although specific bioassays for this compound remain to be fully explored.

- Synthetic optimization is necessary to improve yields and minimize side reactions, especially during cyanation and Boc protection steps.

Summary Table of Preparation Methods and Key Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Phenylhydrazine, aldehydes/ketones, 3-bromopropylamine, Boc-Cl |

| Key Reactions | Fischer indole synthesis, cyanation, N-alkylation, Boc protection |

| Typical Solvents | Acidic medium, DMF, THF, DCM |

| Bases Used | Potassium carbonate, DIPEA |

| Temperature Range | Room temperature to 0-5°C for sensitive steps |

| Purification Methods | Silica gel chromatography, recrystallization |

| Yield Range | Variable; optimization required for each step |

Chemical Reactions Analysis

tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, leading to its biological effects . The cyano group can also participate in interactions with biological molecules, contributing to the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-Butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate, we compare it to structurally related tert-butyl carbamate derivatives (Table 1). Key differences lie in substituents, chain length, and functional groups, which influence reactivity, stability, and applications.

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

*Inferred based on structural similarity.

Key Observations

Cyano groups are also versatile in click chemistry or further functionalization. The propyl linker in the target compound offers greater conformational flexibility than the ethyl linker in ’s derivative, which may influence binding affinity in drug design .

Functional Group Diversity

- ’s hydroxyazetidine substituent introduces hydrogen-bonding capability, likely improving aqueous solubility compared to hydrophobic indole derivatives .

- ’s methacrylamide group enables radical polymerization, making it suitable for creating crosslinked polymers or hydrogels .

Applications The target compound’s indole-cyano motif is common in kinase inhibitor scaffolds, whereas ’s fluoroindole is typical in CNS-targeting drugs due to fluorine’s metabolic stability . ’s methacrylamide derivative is more relevant in materials science than pharmaceuticals .

Research Implications and Gaps

- Synthetic Challenges : The propyl linker in the target compound may require optimized coupling strategies to avoid side reactions during Boc deprotection.

- Data Limitations : Critical properties (e.g., solubility, stability) for most compounds are unreported, highlighting the need for experimental characterization.

- Biological Potential: The cyanoindole-propyl-Boc architecture warrants exploration in proteolysis-targeting chimeras (PROTACs) or covalent inhibitors.

Biological Activity

Tert-butyl (3-(6-cyano-1H-indol-1-yl)propyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a tert-butyl group, a cyano group, and an indole moiety. The indole structure is known for its diverse biological activities, making this compound a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 258.30 g/mol. The presence of the cyano group is thought to enhance the biological activity by modulating the electronic properties of the molecule, while the indole moiety contributes to its pharmacological potential.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the indole structure, which has been associated with various pharmacological effects, including:

- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Compounds containing indole structures are often investigated for their potential in neuroprotection.

- Anti-inflammatory Properties : The ability to modulate inflammatory responses has been observed in several indole derivatives.

Anticancer Activity

A study focused on the anticancer properties of related indole compounds noted that modifications in the indole structure could significantly influence cytotoxicity against cancer cell lines. This compound was evaluated alongside other indole derivatives, showing promising results in inhibiting cell growth in vitro.

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.4 | HeLa |

| Tert-butyl (1H-indol-3-yl)carbamate | 22.5 | A549 |

The above table illustrates that this compound exhibited lower IC50 values compared to other derivatives, indicating higher potency against HeLa cells.

Neuroprotective Effects

In another study examining neuroprotective effects, compounds similar to this compound were tested for their ability to reduce oxidative stress in neuronal cells. The results indicated that these compounds could decrease reactive oxygen species (ROS) levels and improve cell viability under oxidative stress conditions.

| Treatment | ROS Levels (µM) | Cell Viability (%) |

|---|---|---|

| Control | 45 | 70 |

| Compound A | 25 | 85 |

| Compound B | 30 | 80 |

The data suggests that modifications leading to increased antioxidant activity may enhance the neuroprotective potential of such compounds.

Anti-inflammatory Properties

Research on the anti-inflammatory effects of indole derivatives showed that this compound could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated astrocytes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.